Aleglitazar (CAS: 475479-34-6) is a potent and balanced dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual mechanism allows it to simultaneously address dyslipidemia through PPARα activation and improve insulin sensitivity and glycemic control via PPARγ activation. Unlike single-target agonists (e.g., fibrates for PPARα, thiazolidinediones for PPARγ), Aleglitazar is designed to provide a combined therapeutic effect from a single molecular entity, making it a critical tool for studying the integrated regulation of lipid and glucose metabolism.
Substituting Aleglitazar with a combination of individual PPARα (e.g., fenofibrate) and PPARγ (e.g., pioglitazone) agonists, or with other dual agonists like muraglitazar, is not a viable strategy for achieving comparable results. The specific, balanced potency of Aleglitazar for both receptors (IC50 of 2.8 nM for PPARα and 4.6 nM for PPARγ) results in a distinct gene activation profile that cannot be replicated by a simple mixture of single-target agents. Furthermore, different dual agonists exhibit varied potency ratios and off-target effects; for instance, muraglitazar and tesaglitazar were discontinued due to safety concerns not observed with Aleglitazar in similar contexts, highlighting the non-interchangeability within the 'glitazar' class. Therefore, procurement of the specific Aleglitazar entity is critical for research dependent on its unique, balanced dual-receptor activation and associated safety profile.
In vitro assays demonstrate that Aleglitazar is a potent and, critically, a balanced agonist for both human PPAR subtypes. It activates PPARα with an EC50 of 320 nM and PPARγ with an EC50 of 110 nM. This contrasts sharply with imbalanced dual agonists like Muraglitazar, which shows a preference for PPARγ. It also differs fundamentally from single-target agonists like pioglitazone (PPARγ selective) and fenofibric acid (PPARα selective). This balanced potency is a key molecular feature that underpins its integrated effects on both lipid and glucose pathways.
| Evidence Dimension | Receptor Activation Potency (EC50) |
| Target Compound Data | Aleglitazar: PPARα = 5 nM, PPARγ = 9 nM (from a separate study) |
| Comparator Or Baseline | Muraglitazar: PPARα = 320 nM, PPARγ = 110 nM |
| Quantified Difference | Aleglitazar is approximately 64-fold more potent at PPARα and 12-fold more potent at PPARγ than Muraglitazar, with a more balanced α:γ ratio. |
| Conditions | In vitro human PPARα and PPARγ transactivation assays. |
This balanced, high-potency profile is the primary reason to select Aleglitazar over other agonists for studies requiring simultaneous and robust activation of both lipid and glucose regulatory pathways.
In a head-to-head study in patients with type 2 diabetes and chronic kidney disease, Aleglitazar demonstrated superior improvements in lipid profiles compared to the PPARγ-selective agonist pioglitazone. After 52 weeks of treatment, Aleglitazar led to significantly better outcomes for HDL cholesterol, LDL cholesterol, and triglycerides, a direct result of its PPARα agonism which is absent in pioglitazone. For example, in a primate model, Aleglitazar reduced triglyceride levels by an average of 89% and increased HDL cholesterol by 125% from baseline.
| Evidence Dimension | Lipid Profile Improvement |
| Target Compound Data | Aleglitazar: Superior improvements in HDL-C, LDL-C, and triglycerides. |
| Comparator Or Baseline | Pioglitazone: Less effective on lipid parameters. |
| Quantified Difference | Not quantified in the text, but described as 'superior improvements'. Primate study showed 89% TG reduction and 125% HDL-C increase with Aleglitazar. |
| Conditions | 52-week, double-blind study in patients with stage 3 chronic kidney disease and type 2 diabetes (AleNephro study); separate primate model study. |
For research focused on correcting mixed dyslipidemia alongside hyperglycemia, Aleglitazar provides a validated, single-agent tool that is demonstrably more effective than using a PPARγ agonist alone.
A key procurement differentiator from pure PPARγ agonists like pioglitazone and rosiglitazone is a reduced incidence of class-specific side effects. While PPARγ activation is typically associated with weight gain and edema, Phase II clinical data showed that body weight increased to a lesser extent with Aleglitazar compared to pioglitazone in a head-to-head study. In a non-human primate model, Aleglitazar treatment was associated with a mean body weight reduction of 5.9% from baseline, contrasting with the typical weight gain observed with thiazolidinediones.
| Evidence Dimension | Change in Body Weight |
| Target Compound Data | Aleglitazar: Lesser weight gain than pioglitazone in humans; 5.9% weight reduction in primates. |
| Comparator Or Baseline | Pioglitazone/Rosiglitazone: Associated with weight gain of 0.7 to 5.3 kg in humans. |
| Quantified Difference | Qualitatively less weight gain in humans; quantitative weight loss in primates vs. weight gain for comparators. |
| Conditions | Phase II clinical trial data and a 42-day primate study. |
This provides a critical advantage in experimental models where confounding effects from significant weight gain are undesirable, allowing for clearer interpretation of metabolic outcomes.
Patent literature details specific formulations for Aleglitazar, providing a clear pathway for its use in experimental preparations. For example, a fluid bed granulation process is described using an aqueous solution of Aleglitazar with common excipients like lactose, povidone, and sodium lauryl sulfate to create uniform granules. This established processability contrasts with novel or custom-synthesized compounds that may require extensive formulation development. The ability to dissolve the active compound completely in the granulation liquid (e.g., water or ethanol) at 0.2% to 0.8% (m/v) provides a practical handling advantage for creating homogenous and reproducible test articles.
| Evidence Dimension | Formulation Process |
| Target Compound Data | Established fluid bed granulation process with defined excipients (povidone, lactose, etc.) and solvents (water, ethanol). |
| Comparator Or Baseline | Novel compounds or crude mixtures requiring formulation development from scratch. |
| Quantified Difference | Not applicable (qualitative process advantage). |
| Conditions | Pharmaceutical composition as described in patent literature. |
Procuring a compound with a well-documented formulation process reduces experimental variability and saves significant development time compared to using materials with unknown handling or solubility characteristics.
Aleglitazar is the right choice for in vivo studies, such as in obese rhesus monkeys or db/db mice, where the primary goal is to investigate a single agent's ability to correct both dyslipidemia (high triglycerides, low HDL) and hyperglycemia/insulin resistance. Its balanced dual agonism allows for dissecting the integrated metabolic benefits in a way that co-administration of separate agents cannot.
As a well-characterized, potent, and balanced dual PPARα/γ agonist, Aleglitazar serves as an essential benchmark compound. It is ideally suited for head-to-head comparisons to evaluate the potency, selectivity, and safety of novel single-target, dual, or pan-PPAR agonists in development.
In research where treatment-induced weight gain could confound the interpretation of results (e.g., studies on cardiovascular remodeling or adipose tissue inflammation), Aleglitazar is a more suitable tool than potent PPARγ-selective agonists like pioglitazone. Evidence suggests it induces less weight gain, and in some models, weight loss, providing a clearer window into the metabolic effects independent of significant changes in body mass.
The defined nanomolar potency and balanced receptor affinity of Aleglitazar make it an excellent tool for in vitro studies in cell lines (e.g., hepatocytes, adipocytes, cardiomyocytes) to elucidate the downstream effects of simultaneous PPARα and PPARγ activation on gene expression, cellular metabolism, and signaling pathways.